molecular formula C24H26ClN3O4 B2990967 ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251683-39-2

ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No. B2990967
CAS RN: 1251683-39-2
M. Wt: 455.94
InChI Key: DLGHZKBNNVXMPS-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties . The presence of the ethyl acetate group might influence its solubility and other physical properties.


Molecular Structure Analysis

The compound contains a benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a diazepine ring . The various substituents attached to this core will influence its chemical properties and biological activity.


Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including hydrolysis, reduction, and oxidation . The specific reactions that this compound can undergo would depend on the exact nature of its substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the nature and position of its substituents, and its overall shape and size .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Triphosgene Derivatives: Triphosgene, a chlorination reagent, can be synthesized from ethyl 2-(5-{[(2-chloro-3-methylphenyl)carbamoyl]methyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate. Researchers have explored its efficient use in various chemical transformations, including the synthesis of 5-membered cyclic compounds .

Biological Activity and Drug Design

Indole Derivatives: The compound’s indole moiety has attracted interest in drug design. Researchers have modified the indole scaffold to create derivatives with potential biological activity. These derivatives may serve as lead compounds for developing new drugs .

Other Applications

Pyridine Derivatives: Ethyl 2-(5-{[(2-chloro-3-methylphenyl)carbamoyl]methyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate derivatives containing pyridine rings have been investigated for their diverse properties, including antimicrobial and antitubercular activities .

Mechanism of Action

While the exact mechanism of action of this compound is not known, benzodiazepines typically act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Benzodiazepines can have side effects and can be habit-forming, so they should be used with caution .

Future Directions

Future research on this compound could focus on elucidating its exact properties and potential uses. This could include studies to determine its physical and chemical properties, its biological activity, and its safety profile .

properties

IUPAC Name

ethyl 2-[1-[2-(2-chloro-3-methylanilino)-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4/c1-5-32-23(31)12-17-11-22(30)28(20-10-16(4)15(3)9-19(20)26-17)13-21(29)27-18-8-6-7-14(2)24(18)25/h6-11,26H,5,12-13H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGHZKBNNVXMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(C2=C(N1)C=C(C(=C2)C)C)CC(=O)NC3=CC=CC(=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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